![molecular formula C10H13IO2 B2505854 1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 539807-77-7](/img/structure/B2505854.png)
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" is not directly mentioned in the provided papers. However, the papers do discuss related bicyclic diones and iodination reactions that can be informative for understanding the synthesis and properties of similar compounds. For instance, the synthesis of 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione involves isomerization and ozonolysis steps, which could be relevant for the synthesis of structurally related compounds . Additionally, the use of iodide ions in the electro-oxidation of diarylheptane diones to produce cyclized products suggests a potential role for iodine in the synthesis of iodinated bicyclic compounds . The mild electrophilic iodinating agent described in the third paper could also be pertinent for introducing iodine into similar molecules .
Synthesis Analysis
The synthesis of related bicyclic diones, as described in the first paper, involves a two-step process starting from commercially available compounds, which could be adapted for the synthesis of "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" . The second paper's methodology of anodic cyclization in the presence of iodide ions could potentially be applied to the synthesis of iodinated bicyclic diones, suggesting a possible electrochemical route for introducing the iodomethyl group .
Molecular Structure Analysis
While the molecular structure of "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione" is not analyzed in the provided papers, the structure of related compounds, such as the cyclized 1,2-diaroylcyclopentanes, could offer insights into the conformational and electronic aspects of bicyclic diones . The presence of iodine in the molecule would likely influence its reactivity and possibly its conformation due to the size and polarizability of the iodine atom.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione," but they do provide information on the reactivity of similar compounds. For example, the electrophilic iodination of electron-rich aromatics using a mild iodinating agent suggests that the iodomethyl group in the compound of interest could potentially be introduced through a similar electrophilic substitution reaction .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Researchers have explored various synthetic routes to create derivatives of bicyclo[2.2.1]heptane-diones, investigating their chemical properties and potential applications in organic chemistry. For instance, the action of methylmagnesium iodide on bicyclo[2.2.1]heptane-2,5-dione results in derivatives that undergo Wagner-Meerwein rearrangement, a pivotal reaction in organic synthesis (Yates & Lynch, 1965). Similarly, the synthesis of 3-methyl-2,6-dimethylbicyclo[3.3.1]nonane-exo-2, exo-6-diol demonstrates the creation of complex bicyclic structures from iodomethane reactions (Yang et al., 2009).
Structural and Stereochemical Studies
The stereochemistry of derivatives is a crucial aspect of their chemical behavior and potential applications. Research into the stereochemical configurations of these compounds provides insights into their molecular interactions and reaction pathways. The study of 1,4-dimethylbicyclo[2.2.1]heptane derivatives offers valuable information on their nuclear magnetic resonance (NMR) spectra and structural assignments (Yates & Lynch, 1965).
Applications in Organic Synthesis
The development of methodologies for synthesizing bicyclic diones and thiones showcases the application of these compounds in organic synthesis. For example, the facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione demonstrates their reactivity and potential as intermediates in the synthesis of more complex molecules (Werstiuk et al., 1992).
Eigenschaften
IUPAC Name |
1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLOOFOFQYKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CI)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

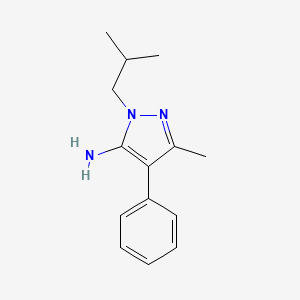
![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)

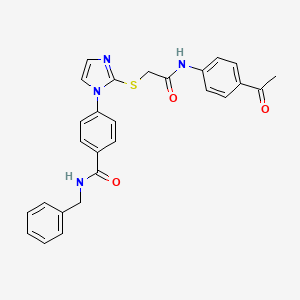
![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
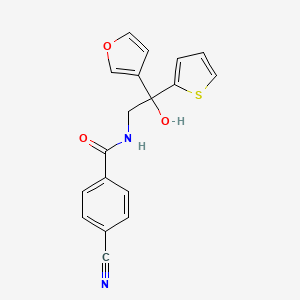
![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

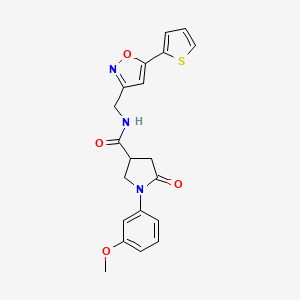
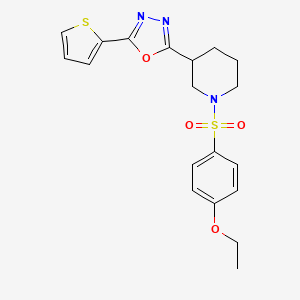

![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)